Cas no 2679930-53-9 (ethyl (2R)-2-amino-3-azidopropanoate)

Ethyl (2R)-2-amino-3-azidopropanoate is a chiral ester derivative featuring both an amino and an azido functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The (2R)-configuration ensures stereochemical precision, which is critical for asymmetric synthesis and the development of bioactive compounds. The azido group allows for click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating efficient conjugation with other molecules. Its ethyl ester moiety enhances solubility in organic solvents, simplifying handling and reaction conditions. This compound is particularly valuable in peptide modification, drug discovery, and materials science, where controlled functionalization and stereoselectivity are essential.
ethyl (2R)-2-amino-3-azidopropanoate structure
2679930-53-9 structure
Product Name:ethyl (2R)-2-amino-3-azidopropanoate
CAS No:2679930-53-9
MF:C5H10N4O2
MW:158.15850019455
CID:5645293
PubChem ID:151891434
Update Time:2025-06-11

ethyl (2R)-2-amino-3-azidopropanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-28257714
    • ethyl (2R)-2-amino-3-azidopropanoate
    • 2679930-53-9
    • Inchi: 1S/C5H10N4O2/c1-2-11-5(10)4(6)3-8-9-7/h4H,2-3,6H2,1H3/t4-/m1/s1
    • InChI Key: SQUWATGZPNOOML-SCSAIBSYSA-N
    • SMILES: O(CC)C([C@@H](CN=[N+]=[N-])N)=O

Computed Properties

  • Exact Mass: 158.08037557g/mol
  • Monoisotopic Mass: 158.08037557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 66.7Ų

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Additional information on ethyl (2R)-2-amino-3-azidopropanoate

Introduction to Ethyl (2R)-2-amino-3-azidopropanoate (CAS No. 2679930-53-9)

Ethyl (2R)-2-amino-3-azidopropanoate, a compound with the chemical identifier CAS No. 2679930-53-9, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This compound, characterized by its specific stereochemistry and functional groups, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents.

The molecular structure of ethyl (2R)-2-amino-3-azidopropanoate consists of a propanoate ester moiety linked to a (2R)-configured amino group and a 3-azido substituent. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic organic chemistry. The presence of the azido group, in particular, opens up numerous possibilities for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.

In recent years, there has been growing interest in the development of chiral building blocks for drug discovery. The stereochemical purity of ethyl (2R)-2-amino-3-azidopropanoate is crucial for ensuring the efficacy and selectivity of pharmaceutical compounds. Its enantiomeric purity is often achieved through advanced resolution techniques, such as chiral chromatography or enzymatic resolution, which are essential for meeting the stringent requirements of modern drug development.

One of the most compelling aspects of ethyl (2R)-2-amino-3-azidopropanoate is its utility in constructing complex molecular frameworks. The azido group serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions. This property has been exploited in the synthesis of peptidomimetics and other bioactive molecules, where precise control over stereochemistry is paramount.

Recent studies have highlighted the role of ethyl (2R)-2-amino-3-azidopropanoate in the development of novel antibiotics and antiviral agents. Researchers have demonstrated its use as a key intermediate in the synthesis of molecules that target bacterial enzymes and viral proteases. These findings underscore the importance of this compound in addressing emerging infectious diseases and expanding the arsenal of therapeutic options available.

The pharmaceutical industry has also explored the potential of ethyl (2R)-2-amino-3-azidopropanoate in the design of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By leveraging the unique reactivity of this compound, scientists have synthesized novel inhibitors that exhibit high selectivity and potency against specific kinases.

Furthermore, ethyl (2R)-2-amino-3-azidopropanoate has found applications in materials science and polymer chemistry. Its ability to undergo controlled polymerization reactions has led to the development of new materials with enhanced mechanical properties and biodegradability. These advancements have implications for applications ranging from medical implants to sustainable packaging solutions.

The synthesis of ethyl (2R)-2-amino-3-azidopropanoate typically involves multi-step organic transformations starting from readily available precursors. Key steps include stereoselective protection-deprotection strategies, azide introduction via nucleophilic substitution, and esterification to yield the final product. The optimization of these synthetic routes is crucial for achieving high yields and purity levels required for industrial applications.

In conclusion, ethyl (2R)-2-amino-3-azidopropanoate represents a versatile and valuable compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers working on cutting-edge pharmaceuticals, materials science, and beyond. As our understanding of its properties continues to grow, so too will its impact on advancing scientific knowledge and technological innovation.

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